molecular formula C15H21N5OS B6135576 N-ethyl-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide

N-ethyl-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide

カタログ番号 B6135576
分子量: 319.4 g/mol
InChIキー: AFZOVEXOGILYNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine-1-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ETP-101 and is classified as a synthetic cannabinoid. In

作用機序

ETP-101 exerts its pharmacological effects by binding to the CB1 receptor, which is primarily located in the central nervous system. Upon binding to the CB1 receptor, ETP-101 activates a signaling pathway that leads to the inhibition of neurotransmitter release. This mechanism of action is similar to that of natural cannabinoids, such as THC.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETP-101 are primarily mediated by its interaction with the CB1 receptor. ETP-101 has been shown to exhibit potent analgesic effects, which are mediated by the inhibition of pain signaling pathways in the central nervous system. ETP-101 has also been shown to modulate appetite and food intake, suggesting its potential use as a therapeutic agent for the treatment of obesity.

実験室実験の利点と制限

One of the main advantages of ETP-101 is its high selectivity for the CB1 receptor, which allows for the precise modulation of the receptor's activity. This selectivity also minimizes the potential for off-target effects, which can complicate the interpretation of experimental results. However, one of the limitations of ETP-101 is its relatively low potency compared to natural cannabinoids, which may limit its potential use as a therapeutic agent.

将来の方向性

Several future directions can be explored regarding the research on ETP-101. One potential avenue is the development of more potent analogs of ETP-101 that exhibit improved pharmacological properties. Another direction is the investigation of the potential use of ETP-101 as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Additionally, the elucidation of the molecular mechanisms underlying the pharmacological effects of ETP-101 can provide valuable insights into the regulation of the CB1 receptor and its signaling pathways.
Conclusion
In conclusion, ETP-101 is a novel compound that exhibits potent and selective binding to the CB1 receptor. Its potential applications in various fields, including neuroscience and pharmacology, have made it a subject of extensive research. The synthesis of ETP-101 involves a multistep process that is relatively straightforward. While ETP-101 has several advantages, including its high selectivity for the CB1 receptor, it also has limitations that need to be addressed. Overall, the research on ETP-101 has the potential to lead to the development of new therapeutic agents for the treatment of various neurological and psychiatric disorders.

合成法

The synthesis of ETP-101 involves a multistep process that begins with the reaction of 3-thiophenylacetylene and 4-azidomethylpiperidine. The resulting product is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to form the triazole ring. Finally, the compound is treated with N-ethylpiperidine-1-carboxamide to obtain ETP-101.

科学的研究の応用

ETP-101 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ETP-101 has been shown to exhibit potent and selective binding to the cannabinoid CB1 receptor, which plays a crucial role in the regulation of various physiological processes, including pain, appetite, and mood. ETP-101 has also been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and multiple sclerosis.

特性

IUPAC Name

N-ethyl-3-[(4-thiophen-3-yltriazol-1-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-2-16-15(21)19-6-3-4-12(8-19)9-20-10-14(17-18-20)13-5-7-22-11-13/h5,7,10-12H,2-4,6,8-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZOVEXOGILYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC(C1)CN2C=C(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-[(4-thiophen-3-yltriazol-1-yl)methyl]piperidine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。